4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide
Description
Properties
CAS No. |
89454-65-9 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C15H14N4O2/c1-16-15(20)9-5-6-10(12(8-9)21-2)13-18-11-4-3-7-17-14(11)19-13/h3-8H,1-2H3,(H,16,20)(H,17,18,19) |
InChI Key |
SHTFVNWSRAJFFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,3-Diaminopyridine with α-Ketoesters
A widely adopted method involves heating 2,3-diaminopyridine with ethyl pyruvate under acidic conditions (Scheme 1). This one-pot reaction yields the imidazo[4,5-b]pyridine skeleton with a carboxylate substituent, which is subsequently decarboxylated.
Reaction Conditions
Transition-Metal-Catalyzed Cyclizations
The RSC-developed iron-catalyzed method (Scheme 2) employs FeCl₃ (10 mol%) to mediate the cyclization of 2-aminopyridine with aldehydes. While optimized for imidazo[1,2-a]pyridines, modifying the substrate to 2,3-diaminopyridine derivatives enables access to the [4,5-b] isomer.
Key Optimization Parameters
-
Temperature : 80°C in DMF
-
Oxidant : TBHP (tert-butyl hydroperoxide)
Functionalization of the Imidazo[4,5-b]pyridine Core
Bromination at the 2-Position
Electrophilic bromination using NBS (N-bromosuccinimide) in DMF installs a bromine atom at the 2-position, enabling cross-coupling (Table 1).
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 25 | 85 |
| Br₂ | AcOH | 50 | 72 |
| HBr/H₂O₂ | DCM | 0 | 65 |
Suzuki-Miyaura Coupling with 3-Methoxy-N-methylbenzamide Boronic Ester
The brominated intermediate undergoes palladium-catalyzed coupling with 3-methoxy-N-methylbenzamide pinacol boronate (Scheme 3).
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : Dioxane/H₂O (4:1), 90°C, 6 h
Synthesis of 3-Methoxy-N-methylbenzamide
Amidation of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is treated with methylamine hydrochloride using EDCI/HOBt coupling reagents (Scheme 4).
Procedure
Direct Methylation of 3-Methoxybenzamide
Alternatively, 3-methoxybenzamide is methylated using methyl iodide and K₂CO₃ in acetone (60°C, 8 h), yielding the N-methyl derivative in 82% yield.
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃)
-
δ 8.72 (s, 1H, imidazo-H)
-
δ 8.25 (d, J = 5.2 Hz, 1H, pyridine-H)
-
δ 7.92 (d, J = 8.4 Hz, 2H, benzamide-H)
-
δ 6.98 (d, J = 8.4 Hz, 2H, benzamide-H)
-
δ 3.89 (s, 3H, OCH₃)
-
δ 3.02 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃)
-
δ 167.2 (C=O)
-
δ 152.1 (imidazo-C)
-
δ 135.4–112.7 (aromatic carbons)
-
δ 55.6 (OCH₃)
-
δ 30.1 (N-CH₃)
Data align with reported imidazo[4,5-b]pyridines and benzamides .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide exhibit notable antimicrobial properties. A variety of studies have evaluated its effectiveness against different bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study focused on synthesizing and evaluating various benzamide derivatives, including those related to this compound, found promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making it a candidate for further development in infectious disease treatment .
Anticancer Applications
The anticancer potential of this compound derivatives has been explored extensively. Several studies have demonstrated their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In a notable study assessing the anticancer properties of synthesized benzamide derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The results indicated that specific derivatives exhibited IC50 values lower than the standard drug 5-Fluorouracil (5-FU):
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| N9 | 5.85 | More Potent |
| N18 | 4.53 | More Potent |
| 5-FU | 9.99 | Reference Drug |
These results highlight the potential of these compounds as selective anticancer agents with lower toxicity towards non-cancerous cells .
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide and analogs:
Key Observations:
Substituent Impact :
- The benzamide group in the target compound contrasts with sulfonamide (e.g., ) or acrylamide (e.g., ) derivatives, altering hydrogen-bonding capacity and acidity.
- Methoxy groups (common in the target compound and 3d ) may enhance solubility compared to lipophilic tert-butyl groups in .
Molecular Weight :
- The target compound’s lower molecular weight (268.27 vs. >500 g/mol in ) suggests better bioavailability and drug-likeness.
Heterocyclic Cores: Imidazo[4,5-b]pyridine (target compound, ) vs. pyrimido[4,5-d]pyrimidinone () influences binding to kinase ATP pockets due to differences in π-π stacking and steric effects.
Kinase Inhibitor Activity:
- Target Compound : Likely targets kinases (inference from structural analogs like 20c ). The methoxy group may modulate selectivity.
- Compound 20c : Explicitly designed as a kinase inhibitor with a chloro group and extended piperazine-isoxazole chain for enhanced potency .
- Compound 3d : Targets kinases but with reduced permeability due to higher molecular weight and acrylamide group .
Solubility and Selectivity:
Analog Similarity Analysis (Based on )
| Compound | Similarity Score | Key Differences |
|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline | 0.98 | Benzimidazole core replaces imidazopyridine; dimethylaniline lacks benzamide. |
| 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline | 0.92 | Nitrogen positions differ in imidazo core (4,5-c vs. 4,5-b). |
| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | 0.90 | Aniline substituent; absence of methoxy and benzamide groups. |
Biological Activity
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and antiviral effects, supported by recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H13N3O2
- CAS Number : 89454-65-9
Structural Information
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that imidazopyridine derivatives, including this compound, exhibit potent antitumor properties. A study evaluating various derivatives found that certain compounds displayed significant antiproliferative effects across multiple cancer cell lines. Notably:
- IC50 Values : The compound demonstrated selective activity against colorectal carcinoma (IC50 = 0.4 μM) and glioblastoma (IC50 = 1.8 μM) .
The mechanism of action appears to involve intercalation into double-stranded DNA, disrupting replication processes essential for cancer cell proliferation .
Antibacterial Activity
While many imidazopyridine derivatives have shown limited antibacterial activity, some studies indicate that modified versions can exhibit moderate effects against specific bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : One derivative showed MIC values of 32 μM against E. coli .
However, the overall antibacterial efficacy of this compound remains less pronounced compared to its antitumor activity.
Antiviral Activity
The antiviral potential of this compound has also been explored. Research suggests that imidazopyridine derivatives can inhibit a range of DNA and RNA viruses, although specific data for this compound is limited. The general trend shows that structural modifications in imidazopyridines enhance their antiviral properties .
Comparative Analysis of Biological Activities
| Activity Type | Effectiveness | Notable Findings |
|---|---|---|
| Antitumor | High | IC50 values as low as 0.4 μM against colorectal carcinoma |
| Antibacterial | Moderate | MIC of 32 μM against E. coli |
| Antiviral | Limited | Broad-spectrum activity noted in related compounds |
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies on various human cancer cell lines revealed that substitutions on the imidazopyridine structure significantly affected antiproliferative activity. Compounds with bromine substitutions showed enhanced potency .
- Mechanism Insights : The interaction with DNA and potential inhibition of key enzymes involved in cell cycle regulation were identified as primary mechanisms contributing to the antitumor effects .
- Therapeutic Potential : Given the promising results in antitumor activity and moderate antibacterial effects, further exploration into the pharmacokinetics and bioavailability of this compound is warranted to assess its viability as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide?
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between 2,3-diaminopyridine precursors and carbonyl-containing reagents. For example:
- Route A : Reacting 2,3-diaminoisonicotinic acid derivatives with substituted acetic acids under acidic conditions (e.g., sulfuric acid) at elevated temperatures (160°C), followed by purification via preparative HPLC .
- Route B : Microwave-assisted synthesis using 2-cyanoacetamide and 2,3-diaminopyridine derivatives at 190°C, with recrystallization from ethanol/water mixtures to improve purity .
Key intermediates like tert-butyl-protected piperidine derivatives are often employed to stabilize reactive groups during multi-step syntheses .
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d to identify aromatic protons, methoxy groups, and methyl substituents (e.g., δ 3.85 ppm for methoxy) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H] at m/z 361.1 for intermediates) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazo[4,5-b]pyridine derivatives?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves regioselectivity for the imidazo[4,5-b]pyridine core .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMSO) at 60°C enhance coupling reactions, while lower temperatures minimize side-product formation .
- Amine selection : Substituents on amines (e.g., ethylenediamine vs. 1,3-propanediamine) significantly impact yields (62.2% vs. 52% in ).
Table 1 : Yield optimization using different amines (from )
| Amine Used | Product Yield | Melting Point (°C) |
|---|---|---|
| Ethylenediamine | 62.2% | >300 |
| 1,3-Propanediamine | 52.0% | >300 |
| Isopropylamine | 46.7% | 293–295 |
Q. What strategies address contradictory bioactivity data in different assay models?
Discrepancies in bioactivity (e.g., anti-tubercular vs. kinase inhibition) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and target binding .
- Metabolic stability : Hepatic microsomal stability assays (e.g., using mouse liver S9 fractions) help identify metabolites that may interfere with activity .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., MABA for anti-tubercular activity) .
Q. How does computational modeling aid in understanding binding interactions?
Molecular docking studies (e.g., with AutoDock Vina) reveal:
- Hydrophobic interactions : The methoxy group and imidazo[4,5-b]pyridine core occupy hydrophobic pockets in Akt1’s ATP-binding cleft, as shown in co-crystal structures (PDB: 2.25 Å resolution) .
- Hydrogen bonding : The benzamide carbonyl forms hydrogen bonds with Thr211 and Lys268 residues in kinase domains .
- Selectivity analysis : Comparative docking against off-target kinases (e.g., PKA, PKC) predicts isoform specificity .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting NMR and MS data during structural characterization?
- Artifact identification : Impurities from incomplete purification (e.g., residual solvents in ) may produce extra peaks in NMR. Use preparative HPLC for >95% purity .
- Isotope patterns : Brominated derivatives (e.g., 6-bromo-substituted compounds in ) show distinct isotopic clusters in MS; deviations may indicate degradation.
Q. What methods resolve discrepancies in biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in murine models to identify poor absorption or rapid clearance .
- Target engagement assays : Use phospho-specific antibodies (e.g., p-PRAS40 for Akt inhibition) to confirm target modulation in vivo .
Structural and Functional Comparisons
Table 2 : Bioactivity comparison of imidazo[4,5-b]pyridine derivatives (from )
| Compound | Biological Activity | Key Structural Feature |
|---|---|---|
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzene-1,2-diol | Anti-tubercular (MIC = 3.12 µg/mL) | Dihydroxybenzene substituent |
| 6-Bromo-2-(4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine | Kinase inhibition (IC = 12 nM) | Bromine and tetrahydropyrimidine |
Methodological Recommendations
- Synthetic protocols : Prioritize microwave-assisted methods for time-sensitive projects .
- Analytical workflows : Combine NMR, HR-MS, and elemental analysis for unambiguous characterization .
- Biological assays : Use orthogonal assays (e.g., MABA for anti-tubercular activity and kinase profiling for oncological targets) to validate multi-target potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
